(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride

Description

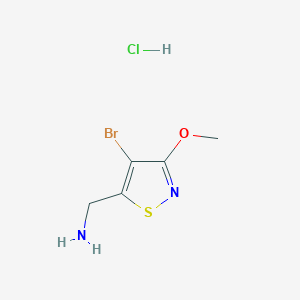

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride is a halogenated thiazole derivative with a molecular formula of C₅H₇BrN₂OS·HCl and a molecular weight of 263.56 g/mol . Its structure features a 1,2-thiazole core substituted with a bromine atom at position 4, a methoxy group at position 3, and an aminomethyl group at position 5, forming a hydrochloride salt. The compound’s SMILES notation is COC1=NSC(=C1Br)CN, and its InChIKey is ZVFMVQVMIMQSDW-UHFFFAOYSA-N .

Predicted physicochemical properties include collision cross-section (CCS) values for various adducts, such as 133.2 Ų for [M+H]⁺ and 134.6 Ų for [M+Na]⁺, indicating moderate molecular size and polarity . No literature or patent data are currently available for this compound, suggesting it is primarily used in exploratory research .

Properties

IUPAC Name |

(4-bromo-3-methoxy-1,2-thiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2OS.ClH/c1-9-5-4(6)3(2-7)10-8-5;/h2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXZIGPDHUZGSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1Br)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride typically involves the following steps:

Bromination: : The starting material, 3-methoxy-1,2-thiazole, undergoes bromination to introduce the bromo group at the 4-position.

Amination: : The brominated thiazole is then subjected to amination to introduce the amino group at the 5-position.

Hydrochloride Formation: : Finally, the amine group is converted to its hydrochloride salt form to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the industrial process can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce the bromo group or other functional groups present in the molecule.

Substitution: : Substitution reactions can occur at the bromo or amino positions, leading to the formation of different derivatives.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride: has several scientific research applications:

Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

Biology: : The compound can be utilized in biological studies to understand the role of thiazole derivatives in biological systems.

Industry: : The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The addition of a methoxy group at position 3 in the target compound increases steric bulk and polarity compared to the non-methoxy analog (CCS 133.2 vs. 125.3 Ų) . Halogen Position: Bromine at C4 in the thiazole ring enhances electrophilicity compared to chlorine in aryl-substituted analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine) .

Heterocyclic Core Differences: 1,2-Thiazole vs. 1,3-Thiazole: The target’s 1,2-thiazole core differs from the 1,3-thiazole in [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine, altering ring strain and electronic distribution . Thiazole vs.

Physicochemical and Pharmacological Trends

Collision Cross-Section (CCS) Comparison:

| Adduct | Target Compound | Non-Methoxy Analog |

|---|---|---|

| [M+H]⁺ | 133.2 Ų | 125.3 Ų |

| [M+Na]⁺ | 134.6 Ų | 127.0 Ų |

| [M+NH₄]⁺ | 138.1 Ų | 130.8 Ų |

The higher CCS values for the target compound reflect the methoxy group’s contribution to molecular volume and polarity, which may influence solubility and membrane permeability in biological systems .

Biological Activity

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride, with the CAS number 2031268-86-5, is a thiazole derivative notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of 259.55 g/mol. Its structure includes a thiazole ring substituted with a bromine atom and a methoxy group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈BrClN₂OS |

| Molar Mass | 259.55 g/mol |

| CAS Number | 2031268-86-5 |

Synthesis

The synthesis of this compound involves bromination of 1,2-thiazole followed by the introduction of the methanamine moiety. This process typically requires controlled conditions to optimize yield and purity. The synthesis can be summarized as follows:

- Bromination of 1,2-thiazole : The compound is synthesized by reacting 1,2-thiazole with bromine.

- Formation of Methanamine Derivative : The resulting product is treated with formaldehyde and ammonium chloride under acidic conditions to yield the final compound.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating its activity against liver carcinoma cells (HEPG2) demonstrated an IC50 value indicating potent anticancer properties.

Table 1: Cytotoxicity Results Against HEPG2 Cells

Note: Specific IC50 values for the compound should be inserted based on experimental data.

Antimicrobial Activity

The compound also shows promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | ≤0.25 µg/mL | |

| Escherichia coli | ≤32 µg/mL |

The biological mechanisms underlying the activity of this compound involve interaction with cellular targets such as proteins and enzymes. The thiazole ring enhances binding affinity due to its electron-withdrawing properties, while the bromine and methoxy groups contribute to its reactivity.

Ferroptosis Induction

Recent studies have indicated that thiazole derivatives can induce ferroptosis in cancer cells—a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism highlights the potential of this compound in cancer therapeutics.

Study on Anticancer Properties

In a controlled study, various derivatives including this compound were evaluated for their cytotoxic effects on HEPG2 cells. The results indicated that modifications in the thiazole structure significantly influenced the anticancer efficacy.

Antimicrobial Testing

Another study assessed the antimicrobial properties of this compound against multiple bacterial strains, confirming its effectiveness as an antibacterial agent with low MIC values against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.